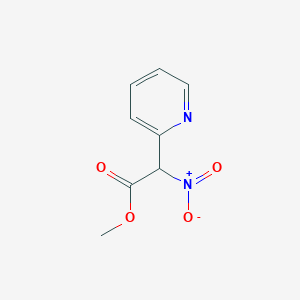

Methyl 2-nitro-2-(pyridin-2-yl)acetate

Description

Overview of Nitroalkanes and Alpha-Nitro Esters in Organic Synthesis

Nitroalkanes are a class of organic compounds that have proven to be exceptionally versatile building blocks in synthesis. The nitro group, being strongly electron-withdrawing, activates adjacent C-H bonds, facilitating a range of carbon-carbon bond-forming reactions. One of the most classic transformations is the Henry Reaction, or nitroaldol reaction, where a nitroalkane reacts with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for constructing complex acyclic and cyclic systems.

Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into a wide array of other functional groups. researchgate.net

Reduction to Amines: The reduction of a nitro group to a primary amine is one of its most valuable transformations, providing a key step in the synthesis of amino acids, alkaloids, and pharmaceuticals. nih.govunacademy.com This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ with Pd/C or Raney Nickel) or with metal reductants like iron, zinc, or tin(II) chloride in acidic media. commonorganicchemistry.comwikipedia.org

Conversion to Carbonyls (Nef Reaction): The Nef reaction converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. wikipedia.org This transformation typically involves the formation of a nitronate salt followed by acid hydrolysis. wikipedia.orgorganic-chemistry.org Modern variations of this reaction utilize oxidative or reductive methods to achieve the conversion under milder conditions. rsc.orgtandfonline.comtandfonline.com

Michael Addition: As resonance-stabilized carbanions, the conjugate bases of nitroalkanes (nitronates) are excellent nucleophiles in Michael additions, reacting with α,β-unsaturated carbonyl compounds in a 1,4-conjugate addition fashion. organic-chemistry.org

Alpha-nitro esters, such as methyl nitroacetate (B1208598), are particularly important subclasses. The presence of the ester group further increases the acidity of the α-proton, making them highly effective nucleophiles. They are frequently used as glycine (B1666218) templates for the synthesis of α-amino acids and their derivatives. nih.govacs.org Their participation in asymmetric Michael additions has been explored to create complex molecules with high enantioselectivity. nih.govresearchgate.net

Interactive Table: Key Transformations of Nitroalkanes

| Reaction Name | Reactant(s) | Product Type | Significance |

| Henry (Nitroaldol) Reaction | Nitroalkane + Aldehyde/Ketone | β-Nitro alcohol | C-C bond formation |

| Nef Reaction | Nitroalkane | Aldehyde/Ketone | Conversion to carbonyl |

| Reduction | Nitroalkane | Amine | Synthesis of amines/amino acids |

| Michael Addition | Nitroalkane + α,β-Unsaturated Carbonyl | γ-Nitro carbonyl | 1,4-Conjugate C-C bond formation |

Significance of Pyridine-Substituted Acetates in Chemical Research

The pyridine (B92270) ring is a fundamental heterocyclic scaffold prevalent in a vast number of biologically active compounds and functional materials. wikipedia.orgnih.gov It is a core component of natural products like vitamins (niacin, pyridoxine) and alkaloids, and its derivatives are integral to numerous pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring imparts basicity and the ability to act as a hydrogen bond acceptor and a ligand for metal catalysts. nih.govreddit.com

Pyridine-substituted acetates, such as methyl 2-pyridylacetate, combine the features of the pyridine ring with the reactivity of an ester. sigmaaldrich.comnih.gov This class of compounds serves as important intermediates in organic synthesis. The acetate (B1210297) portion can be readily hydrolyzed, reduced, or otherwise modified, while the pyridine ring can direct reactions, influence the electronic properties of the molecule, or be incorporated into larger heterocyclic systems. For example, derivatives of pyridines are used in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with significant anti-inflammatory, antitumor, and antiviral properties. organic-chemistry.org The strategic placement of the acetate group on the pyridine ring (e.g., at the 2-, 3-, or 4-position) allows for fine-tuning of the molecule's steric and electronic properties, influencing its reactivity and suitability for specific synthetic targets. sigmaaldrich.comsigmaaldrich.com

Contextualization of Methyl 2-nitro-2-(pyridin-2-yl)acetate within Modern Organic Chemistry

This compound (CAS No. 1956363-85-1) is a molecule that strategically integrates the functionalities discussed previously. bldpharm.com Its structure features a quaternary carbon center substituted with a methyl ester, a nitro group, and a pyridin-2-yl group. This unique arrangement suggests a high potential for synthetic utility in modern organic chemistry.

The compound can be viewed as a derivative of methyl nitroacetate, a well-established synthetic precursor. Research has demonstrated that methyl nitroacetate can react with complex pyridine-containing substrates to generate novel heterocyclic systems. nih.govacs.org For instance, the reaction between methyl nitroacetate and (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile can lead to diverse products like 4H-quinolizin-4-ones, isoxazoles, or indolizines depending on the reaction conditions. nih.govacs.org

The presence of both the nitro and ester groups makes the α-carbon of this compound a potential stereocenter. The development of asymmetric syntheses for this compound could provide access to enantiomerically pure building blocks for chiral ligands or pharmaceuticals. The molecule is primed for a variety of chemical transformations:

The nitro group can be reduced to an amine, yielding a substituted α-amino ester bearing a pyridine ring, a valuable scaffold in medicinal chemistry.

The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

The pyridine nitrogen offers a site for N-alkylation, N-oxidation, or coordination to metal centers.

In essence, this compound stands as a versatile synthetic intermediate. It combines the proven reactivity of α-nitro esters with the significant biological and chemical relevance of the pyridine scaffold, making it a valuable target for synthetic chemists and a promising precursor for the construction of novel, complex molecules.

Structure

3D Structure

Properties

CAS No. |

1956363-85-1 |

|---|---|

Molecular Formula |

C8H8N2O4 |

Molecular Weight |

196.16 g/mol |

IUPAC Name |

methyl 2-nitro-2-pyridin-2-ylacetate |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)7(10(12)13)6-4-2-3-5-9-6/h2-5,7H,1H3 |

InChI Key |

HEYFSMTXFRPIHP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Nitro 2 Pyridin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy for Proton Environments

In the ¹H NMR spectrum of Methyl 2-nitro-2-(pyridin-2-yl)acetate, distinct signals are expected for the protons of the pyridine (B92270) ring, the methoxy (B1213986) group, and the alpha-carbon. The pyridine ring protons will appear in the aromatic region, typically between δ 7.0 and 8.7 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the nitroacetate (B1208598) substituent, these protons are expected to be deshielded. The proton at the 6-position of the pyridine ring is anticipated to be the most downfield signal due to its proximity to the nitrogen atom. The protons at the 3, 4, and 5-positions will exhibit complex splitting patterns (doublets, triplets, or multiplets) arising from spin-spin coupling with their neighbors.

A sharp singlet corresponding to the three protons of the methyl ester group (–OCH₃) is expected in the upfield region, likely around δ 3.8-4.0 ppm. The single proton attached to the alpha-carbon (the carbon bearing the nitro and ester groups) is expected to be a singlet and significantly downfield, likely in the range of δ 6.0-6.5 ppm, due to the strong deshielding effects of the adjacent nitro and carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.6 - 8.8 | dd |

| Pyridine H-4 | 7.8 - 8.0 | td |

| Pyridine H-3 | 7.5 - 7.7 | d |

| Pyridine H-5 | 7.3 - 7.5 | ddd |

| α-CH | 6.0 - 6.5 | s |

Note: Predicted values are based on analogous structures and general NMR principles. dd = doublet of doublets, td = triplet of doublets, d = doublet, ddd = doublet of doublet of doublets, s = singlet.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of δ 165-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm), with the carbon atom bonded to the nitrogen (C2) and the carbon at the 6-position appearing at the lower field end of this range. The alpha-carbon, directly attached to the electron-withdrawing nitro group, is expected to be found in the range of δ 85-95 ppm. The methyl carbon of the ester group will be the most upfield signal, typically around δ 53-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | 165 - 170 |

| Pyridine C-2 | 148 - 152 |

| Pyridine C-6 | 149 - 151 |

| Pyridine C-4 | 137 - 139 |

| Pyridine C-3 | 125 - 127 |

| Pyridine C-5 | 122 - 124 |

| α-C | 85 - 95 |

Note: Predicted values are based on analogous structures and general NMR principles.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the pyridine ring, showing correlations between adjacent protons. For instance, a cross-peak would be observed between the H-3 and H-4 protons, and between the H-4 and H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals of the pyridine ring by correlating them to their attached, and previously assigned, protons. For example, the proton signal assigned to H-6 would show a correlation to the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons (like the carbonyl carbon and the C-2 of the pyridine ring) and for connecting the different fragments of the molecule. For example, correlations would be expected between the methoxy protons and the carbonyl carbon, and between the alpha-proton and the C-2 and C-6 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations might be observed between the alpha-proton and the H-3 proton of the pyridine ring, indicating their proximity in space.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. The strong, sharp absorption band for the carbonyl (C=O) stretching of the ester group is expected to appear around 1740-1760 cm⁻¹. The presence of the nitro group (NO₂) will be indicated by two strong absorption bands: an asymmetric stretching vibration around 1540-1560 cm⁻¹ and a symmetric stretching vibration around 1350-1370 cm⁻¹.

The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1100-1300 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Methyl) | Stretching | 2950 - 3000 |

| C=O (Ester) | Stretching | 1740 - 1760 |

| C=C, C=N (Pyridine) | Stretching | 1400 - 1600 |

| NO₂ | Asymmetric Stretching | 1540 - 1560 |

| NO₂ | Symmetric Stretching | 1350 - 1370 |

Note: Predicted values are based on characteristic group frequencies.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, changes in polarizability result in strong Raman signals. In the Raman spectrum of this compound, the symmetric stretching vibration of the nitro group is expected to be a particularly strong band. The aromatic ring vibrations, especially the ring breathing mode, would also be prominent. The C=O stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. The C-H stretching vibrations would also be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). uni-goettingen.de For this compound, various mass spectrometry methods provide complementary data for its comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. nih.gov It measures the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the determination of the exact elemental composition from the measured mass. researchgate.net

For this compound, with a molecular formula of C8H8N2O4, HRMS can confirm this composition by providing an exact mass that distinguishes it from other isomers or compounds with the same nominal mass. researchgate.netbldpharm.com The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), enables the separation of ions with very similar masses, ensuring confident identification. researchgate.net

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 8 | 12.00000 | 96.00000 |

| Hydrogen (H) | 8 | 1.00783 | 8.06264 |

| Nitrogen (N) | 2 | 14.00307 | 28.00614 |

| Oxygen (O) | 4 | 15.99491 | 63.97964 |

| Calculated Exact Mass (Monoisotopic) | 196.04841 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, thermally sensitive, and non-volatile molecules. uni-goettingen.demdpi.com It typically generates ions with minimal fragmentation, allowing for clear determination of the molecular weight. mdpi.com In ESI-MS, a sample solution is sprayed through a high-voltage capillary, creating charged droplets from which ions are desorbed into the gas phase. uni-goettingen.de

For this compound, analysis by ESI-MS in positive ion mode would be expected to primarily yield the protonated molecule, [M+H]+, at an m/z of approximately 197.05. Depending on the solvent system and additives, other adducts, such as the sodium adduct [M+Na]+ (m/z ≈ 219.03), might also be observed.

While ESI is a soft technique, fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS). The fragmentation of nitroaromatic compounds in ESI-MS/MS can be complex but often involves characteristic losses. nih.gov For the [M+H]+ ion of this compound, key fragmentation pathways could include the neutral loss of the nitro group (NO2), the methoxy group (OCH3), or cleavage of the ester functionality.

| Ion/Fragment | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₈H₉N₂O₄]⁺ | 197.0557 | Protonated Molecule |

| [M+Na]⁺ | [C₈H₈N₂O₄Na]⁺ | 219.0376 | Sodium Adduct |

| [M+H-NO₂]⁺ | [C₈H₉NO₂]⁺ | 151.0601 | Loss of nitro group |

| [M+H-COOCH₃]⁺ | [C₇H₇N₂O₂]⁺ | 151.0502 | Loss of methyl carboxylate group |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. amazonaws.com The sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in the GC column before entering the mass spectrometer for detection. amazonaws.com

The applicability of GC-MS for this compound would depend on its thermal stability, as nitro compounds can sometimes be prone to degradation at elevated temperatures in the GC inlet. If amenable to GC analysis, the compound would likely be ionized by Electron Ionization (EI), a hard ionization technique that imparts significant energy to the molecule. amazonaws.com This results in extensive and reproducible fragmentation, creating a characteristic mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern would be expected to show a molecular ion (M+) peak at m/z 196, though it may be of low intensity. More prominent peaks would correspond to stable fragments resulting from the cleavage of the molecule's functional groups.

| Fragment Ion | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [C₈H₈N₂O₄]⁺˙ | [C₈H₈N₂O₄]⁺˙ | 196.0484 | Molecular Ion (M⁺˙) |

| [C₇H₈N₂O₂]⁺˙ | [C₇H₈N₂O₂]⁺˙ | 152.0586 | Loss of CO₂ from M⁺˙ |

| [C₈H₈NO₂]⁺˙ | [C₈H₈NO₂]⁺˙ | 150.0555 | Loss of NO₂ from M⁺˙ |

| [C₆H₄N]⁺ | [C₅H₄N-CH]⁺ | 92.0495 | Pyridin-2-ylmethylidyne cation |

| [C₅H₅N]⁺˙ | [C₅H₅N]⁺˙ | 79.0422 | Pyridine radical cation |

| [COOCH₃]⁺ | [CH₃OCO]⁺ | 59.0133 | Methoxycarbonyl cation |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, revealing precise details about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction is the gold standard for determining the absolute structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated.

For this compound, a single-crystal structure would elucidate the precise conformation of the molecule in the solid state, including the torsion angles between the pyridine ring and the acetate (B1210297) group. Based on studies of similar nitro-substituted pyridine derivatives, the compound might crystallize in a common space group such as P21/c (monoclinic) or Pna21 (orthorhombic). researchgate.netiucr.org

The crystal packing would likely be dominated by a network of weak intermolecular interactions. iucr.org Specifically, C—H⋯O hydrogen bonds are expected, involving the hydrogen atoms of the pyridine ring and the oxygen atoms of the nitro and carbonyl groups. iucr.org Furthermore, π–π stacking interactions between the electron-deficient pyridine rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~11.5 |

| β (°) | ~95.0 |

| Volume (ų) | ~990 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.315 |

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a rapid and non-destructive analytical technique used to characterize polycrystalline materials. It is primarily employed to identify crystalline phases, assess sample purity, and determine unit cell parameters.

An XRD analysis of a bulk sample of this compound would produce a unique diffraction pattern, or diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This pattern serves as a fingerprint for the specific crystalline form of the compound. The position of the diffraction peaks is governed by Bragg's Law and relates to the dimensions of the unit cell, while the relative intensities of the peaks are determined by the arrangement of atoms within the crystal structure. This technique is crucial for quality control in synthesis, allowing for comparison between different batches and ensuring the correct crystalline phase has been obtained.

| Position [°2θ] | Intensity [%] |

|---|---|

| 10.5 | 45 |

| 15.2 | 80 |

| 20.8 | 100 |

| 22.1 | 65 |

| 25.7 | 90 |

| 28.4 | 50 |

Electronic Absorption (UV-Vis) Spectroscopy

Detailed research findings and data tables for the UV-Vis spectroscopic analysis of this compound are not available in the reviewed scientific literature.

Reactivity and Chemical Transformations of Methyl 2 Nitro 2 Pyridin 2 Yl Acetate

Reactions of the Nitro Group

The nitro group is a key functional group in Methyl 2-nitro-2-(pyridin-2-yl)acetate, and it can undergo several important transformations.

Reduction to Amino Derivatives

One of the most significant reactions of the nitro group is its reduction to an amino group, which would yield Methyl 2-amino-2-(pyridin-2-yl)acetate. While specific literature detailing the reduction of this compound is not abundant, the transformation can be predicted based on well-established methods for the reduction of nitro compounds.

Common methods for the reduction of nitro groups to amines include:

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as platinum(IV) oxide (PtO₂), Raney nickel, or palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions, including pressure and temperature, would need to be optimized for this specific substrate.

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitro groups. These include active metals in acidic media, such as iron in refluxing acetic acid or zinc dust. Other reagents like samarium diiodide have also been used for this purpose.

The successful synthesis of the corresponding amino ester, Methyl 2-amino-2-(pyridin-2-yl)acetate, is confirmed by its availability from commercial suppliers, suggesting that its preparation via the reduction of the nitro precursor is a viable synthetic route.

A summary of potential reduction methods is presented in the table below.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Varies (solvent, pressure, temp.) | Methyl 2-amino-2-(pyridin-2-yl)acetate |

| Fe, CH₃COOH | Reflux | Methyl 2-amino-2-(pyridin-2-yl)acetate |

| Zn, NH₄Cl | Varies (solvent, temp.) | Methyl 2-amino-2-(pyridin-2-yl)acetate |

Nef Reaction and Related Transformations

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a ketone or an aldehyde under acidic conditions, proceeding through a nitronate salt intermediate. For this compound, which is a secondary nitro compound, the Nef reaction would be expected to yield methyl 2-oxo-2-(pyridin-2-yl)acetate.

The general mechanism involves the initial deprotonation of the alpha-carbon to form a nitronate salt. This salt is then treated with a strong mineral acid, such as sulfuric acid, to hydrolyze it to the corresponding carbonyl compound and nitrous oxide.

However, a potential complication in the case of this compound is the presence of the pyridine (B92270) nitrogen. It has been suggested that the pyridine nitrogen could coordinate with the nitronic acid intermediate, potentially suppressing the Nef reaction and leading to alternative reaction pathways.

Variations of the Nef reaction have been developed using different reagents to effect the transformation under milder conditions. These include the use of oxidizing agents like potassium permanganate (B83412) or ozone, and Lewis acids such as titanium(III) chloride. The applicability of these methods to this compound would require experimental investigation.

Other Nitro-Group Specific Reactions

Beyond reduction and the Nef reaction, the nitro group in conjunction with the alpha-proton can facilitate other transformations. The acidity of the alpha-hydrogen allows for the formation of a nitronate anion, which can act as a nucleophile in various reactions. While specific examples for this compound are not extensively documented, analogous reactions of other α-nitro esters suggest the following possibilities:

Michael Addition: The nitronate anion can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Mannich Reaction: The compound could potentially undergo a Mannich-type reaction with formaldehyde (B43269) and an amine.

Halogenation: The alpha-position can be halogenated in the presence of a base.

Reactions at the Alpha-Carbon (Acidity and Nucleophilicity)

The hydrogen atom at the carbon atom bearing both the nitro and the ester groups (the α-carbon) is acidic. This acidity is a result of the strong electron-withdrawing effects of both the nitro group and the carbonyl group of the ester, which stabilize the resulting conjugate base.

Alkylation and Acylation Reactions

The deprotonation of the alpha-carbon with a suitable base generates a resonance-stabilized nitronate anion. This anion is a potent nucleophile and can readily participate in alkylation and acylation reactions.

Alkylation: Treatment with an alkyl halide would introduce an alkyl group at the alpha-carbon. The choice of base and reaction conditions is crucial to control the extent of alkylation and avoid side reactions.

Acylation: Reaction with an acylating agent, such as an acid chloride or anhydride, would lead to the formation of an α-acyl-α-nitro ester derivative.

Condensation Reactions

The nucleophilic character of the nitronate anion of this compound has been exploited in condensation reactions. A notable example is its reaction with (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile. nih.gov In this study, the reaction conditions were found to dictate the final product, leading to a variety of heterocyclic structures. nih.gov

Under specific conditions, this compound participates in a Michael addition followed by an intramolecular cyclization and subsequent elimination of nitrous acid. This reactivity highlights the utility of this compound as a building block for the synthesis of complex heterocyclic systems. The reaction demonstrates the nucleophilic nature of the alpha-carbon and the ability of the nitro group to act as a leaving group in the final aromatization step. nih.gov

The table below summarizes the divergent outcomes of the reaction between (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and this compound under different conditions, as reported in the literature. nih.gov

| Reagent/Conditions | Major Product Type |

| Piperidinium acetate (B1210297), MeOH, 100 °C | 2-Acyl-4H-quinolizin-4-one |

| Et₃N, Toluene, 60 °C | Methyl 4-aroyl-5-(pyridin-2-yl)isoxazole-3-carboxylate |

| HFIP, 120 °C (microwave) | Methyl 2-aroyl-1-cyanoindolizine-3-carboxylate |

Reactions Involving the Ester Moiety

The ester functional group in this compound is susceptible to various nucleophilic acyl substitution reactions. The presence of the α-nitro and α-pyridinyl groups, both being electron-withdrawing, is expected to enhance the electrophilicity of the ester carbonyl carbon, making it more reactive towards nucleophiles compared to simple alkyl acetates.

Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield 2-nitro-2-(pyridin-2-yl)acetic acid and methanol. This reaction is reversible and is typically driven to completion by using an excess of water. youtube.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the resulting carboxylic acid to form the corresponding carboxylate salt. This step is irreversible and drives the reaction to completion. libretexts.orgyoutube.com The carboxylate can then be protonated in a separate acidic workup step to yield the carboxylic acid.

| Reaction | Reagents and Conditions | Expected Products |

| Acid-Catalyzed Hydrolysis | H₂O, cat. H₂SO₄ or HCl, heat | 2-Nitro-2-(pyridin-2-yl)acetic acid, Methanol |

| Base-Catalyzed Hydrolysis | 1. NaOH or KOH, H₂O/MeOH, heat2. H₃O⁺ | 2-Nitro-2-(pyridin-2-yl)acetic acid, Methanol |

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product (in this case, methanol). wikipedia.org The reactivity in transesterification is influenced by the steric hindrance of the alcohol and the stability of the leaving alkoxide.

| Reactant Alcohol | Catalyst | Expected Product |

| Ethanol | H₂SO₄ (acid) or NaOEt (base) | Ethyl 2-nitro-2-(pyridin-2-yl)acetate |

| Isopropanol | H₂SO₄ (acid) or NaOiPr (base) | Isopropyl 2-nitro-2-(pyridin-2-yl)acetate |

Table based on general principles of transesterification reactions. wikipedia.orgmasterorganicchemistry.comwikipedia.org

The ester group can be reduced to a primary alcohol. Due to the presence of the reducible nitro group, the choice of reducing agent is crucial for achieving selective reduction of the ester.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ester and the nitro group. wikipedia.org Therefore, milder and more selective reducing agents would be required to selectively reduce the ester to 2-nitro-2-(pyridin-2-yl)ethan-1-ol. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is often used for the partial reduction of esters to aldehydes, and careful control of reaction conditions might allow for the isolation of the corresponding alcohol. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters unless activated by certain additives. libretexts.orgyoutube.comyoutube.com

| Reducing Agent | Conditions | Expected Major Product(s) |

| LiAlH₄ | 1. THF, 0 °C to rt2. H₃O⁺ workup | 2-Amino-2-(pyridin-2-yl)ethan-1-ol (reduction of both ester and nitro group) |

| DIBAL-H | Toluene, -78 °C | 2-Nitro-2-(pyridin-2-yl)acetaldehyde or 2-Nitro-2-(pyridin-2-yl)ethan-1-ol (depending on stoichiometry and conditions) |

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609) and more susceptible to nucleophilic aromatic substitution. wikipedia.orgnih.gov The substituent, a methyl 2-nitro-2-acetate group, is strongly electron-withdrawing and is expected to further deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack, particularly at the ortho and para positions relative to the point of attachment (C2).

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. wikipedia.org The ring nitrogen acts as a Lewis base and can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, which further deactivates the ring. youtube.com The deactivating effect of the existing substituent at the 2-position, combined with the inherent low reactivity of the pyridine ring, makes electrophilic substitution on this compound highly unfavorable. If a reaction were to occur under forcing conditions, substitution would be predicted to occur at the C5 position (meta to the existing substituent and para to the nitrogen), which is the least deactivated position.

| Reaction | Reagents | Predicted Outcome |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, high temp. | Very low yield of 5-nitro derivative or no reaction |

| Sulfonation | Fuming H₂SO₄, high temp. | Very low yield of 5-sulfonic acid derivative or no reaction |

| Halogenation | X₂, FeX₃ or AlX₃ | No reaction expected under standard conditions |

Table based on the general reactivity of substituted pyridines towards electrophilic aromatic substitution. wikipedia.orgyoutube.comrsc.org

The pyridine ring, especially when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. nih.govresearchgate.netlibretexts.org In this compound, the substituent is at the 2-position. For a nucleophilic substitution to occur on the ring itself, there would need to be a suitable leaving group (e.g., a halide) on the ring. Assuming a derivative with a leaving group at the 4- or 6-position, nucleophilic attack would be facilitated by the electron-withdrawing nature of both the ring nitrogen and the C2-substituent.

For the parent compound, direct nucleophilic attack on the pyridine ring leading to substitution of a hydride ion is rare and requires very strong nucleophiles and harsh conditions. More plausible is the activation of the ring by the introduction of a good leaving group.

| Derivative | Nucleophile | Conditions | Expected Product |

| 4-Chloro-2-(methyl 2-nitro-2-acetate)pyridine | Sodium methoxide (NaOMe) | Methanol, heat | 4-Methoxy-2-(methyl 2-nitro-2-acetate)pyridine |

| 6-Bromo-2-(methyl 2-nitro-2-acetate)pyridine | Ammonia (NH₃) | Heat, pressure | 6-Amino-2-(methyl 2-nitro-2-acetate)pyridine |

Table illustrating hypothetical nucleophilic aromatic substitution reactions on derivatives of the title compound. nih.govresearchgate.netepa.gov

N-Oxidation of the Pyridine Nitrogen

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it susceptible to oxidation to form the corresponding N-oxide. This transformation is a common strategy in synthetic chemistry to modify the electronic properties of the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic reagents. wikipedia.orgnih.gov The presence of both the nitro and the methoxycarbonyl groups on the adjacent carbon atom introduces significant electron-withdrawing effects, which can influence the ease of N-oxidation.

Reaction Conditions and Reagents

The N-oxidation of pyridine and its derivatives is typically achieved using peroxy acids. arkat-usa.orgorgsyn.org Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature.

The general reaction can be depicted as follows:

Figure 1: General reaction scheme for the N-oxidation of this compound.

Due to the electron-withdrawing nature of the substituents on the pyridine ring in the target molecule, harsher reaction conditions or more potent oxidizing agents might be necessary compared to the N-oxidation of unsubstituted pyridine. nih.gov The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Expected Products and Characterization

The expected product of the N-oxidation reaction is Methyl 2-nitro-2-(1-oxido-pyridin-1-ium-2-yl)acetate . The formation of the N-oxide can be confirmed by various spectroscopic methods. In ¹H NMR spectroscopy, a downfield shift of the pyridine ring protons is anticipated due to the deshielding effect of the N-oxide group. In infrared (IR) spectroscopy, a characteristic N-O stretching vibration would be observed.

| Reagent | Typical Solvent | Typical Temperature | Expected Product |

| m-CPBA | Dichloromethane | 0 °C to rt | Methyl 2-nitro-2-(1-oxido-pyridin-1-ium-2-yl)acetate |

| Peracetic Acid | Acetic Acid | rt to 60 °C | Methyl 2-nitro-2-(1-oxido-pyridin-1-ium-2-yl)acetate |

| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 60-80 °C | Methyl 2-nitro-2-(1-oxido-pyridin-1-ium-2-yl)acetate |

Table 1: Common reagents and conditions for N-oxidation of pyridine derivatives.

Heterocyclization and Annulation Reactions leading to Fused Systems

The structural framework of this compound, featuring a reactive nitro-activated methylene (B1212753) group and a pyridine ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. ias.ac.in These reactions, often involving intramolecular or intermolecular cyclizations, lead to the formation of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science.

Reactivity Principles

The key to the reactivity of this compound in heterocyclization reactions is the acidity of the α-proton and the ability of the nitro group to act as a good leaving group or to participate in redox processes. chim.itrsc.org The pyridine ring can act as a nucleophile or an electrophile depending on the reaction conditions and the nature of the reaction partner.

Examples of Fused Systems

Based on the reactivity of analogous compounds like methyl nitroacetate (B1208598), this compound is expected to participate in annulation reactions to form a variety of fused heterocycles. nih.gov For instance, in reactions with suitable bis-electrophiles, it can lead to the formation of indolizine (B1195054) or quinolizine derivatives.

One potential reaction pathway involves the reaction with a 1,3-dielectrophile, which could lead to the formation of a six-membered ring fused to the pyridine core. The reaction would likely proceed through an initial Michael addition followed by an intramolecular cyclization and subsequent elimination or rearrangement.

| Reactant Type | Potential Fused System | Reaction Type |

| α,β-Unsaturated Ketone | Indolizine derivative | Michael Addition-Cyclization |

| 1,3-Diketone | Quinolizine derivative | Condensation-Cyclization |

| o-Haloaryl Aldehyde | Pyrido[1,2-a]indole derivative | Condensation-Cyclization |

Table 2: Potential heterocyclization and annulation reactions.

The synthesis of these fused systems often requires the use of a base to generate the carbanion from this compound, which then initiates the cyclization cascade. The choice of base and solvent can significantly influence the reaction outcome and the type of fused system obtained.

Coordination Chemistry with Metal Centers

The presence of multiple potential coordination sites in this compound, namely the pyridine nitrogen, the oxygen atoms of the nitro group, and the carbonyl oxygen of the ester group, suggests a rich coordination chemistry with various metal centers. jscimedcentral.comwikipedia.org The coordination behavior will be influenced by the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. mdpi.comnih.gov

Potential Coordination Modes

The pyridine nitrogen is a well-established strong donor site for a wide range of transition metals. acs.orgresearchgate.net Coordination through the pyridine nitrogen is expected to be a primary mode of interaction. The nitro group can coordinate to metal ions in a monodentate fashion through one of the oxygen atoms or in a bidentate fashion, although the latter is less common. mdpi.com The carbonyl oxygen of the ester group is a weaker donor but can participate in chelation, especially in conjunction with the pyridine nitrogen, to form a stable five-membered chelate ring.

| Potential Donor Atom(s) | Coordination Mode | Potential Metal Ions |

| Pyridine Nitrogen | Monodentate | Transition metals (e.g., Cu(II), Ni(II), Zn(II), Pd(II)) |

| Nitro Group Oxygens | Monodentate or Bidentate | Lanthanides, Actinides, some Transition metals |

| Pyridine N and Carbonyl O | Bidentate (Chelating) | Transition metals (e.g., Cu(II), Ni(II), Pd(II)) |

| Pyridine N and Nitro O | Bidentate (Chelating) | Transition metals, Lanthanides |

Table 3: Potential coordination modes of this compound.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by techniques such as X-ray crystallography to determine the solid-state structure and confirm the coordination mode. Spectroscopic methods like IR and NMR can provide evidence of coordination by observing shifts in the characteristic vibrational frequencies and proton resonances upon complexation. The electronic properties of the complexes can be investigated using UV-Vis spectroscopy and magnetic susceptibility measurements. jscimedcentral.com The specific coordination geometry (e.g., tetrahedral, square planar, octahedral) will depend on the coordination number and the electronic configuration of the metal ion. wikipedia.org

Theoretical and Computational Chemistry Studies

Frontier Molecular Orbital (FMO) Analysis:

Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping:

Generating an MEP map to visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis:

Investigating charge delocalization, hyperconjugative interactions, and donor-acceptor relationships between orbitals within the molecule to understand its electronic structure in detail. acadpubl.eu

Hirshfeld Surface Analysis:

If the crystal structure is known, this analysis would be used to map and quantify the various intermolecular interactions (like H···H, C···H, O···H) that stabilize the molecule in the solid state. nih.govnih.gov

Without access to published results from these specific computational analyses for Methyl 2-nitro-2-(pyridin-2-yl)acetate, it is not possible to provide the detailed, data-driven content required by the article's outline.

Reduced Density Gradient (RDG) Analysis for Noncovalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method rooted in density functional theory (DFT) used to visualize and characterize noncovalent interactions within a molecule. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation, stability, and crystal packing.

The analysis is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). By plotting s against sign(λ₂)ρ, where λ₂ is the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified and visualized as surfaces in real space.

For this compound, RDG analysis would be expected to reveal several key noncovalent interactions:

Intramolecular Hydrogen Bonding: Potential weak C-H···O interactions between the methyl or pyridine (B92270) hydrogens and the oxygen atoms of the nitro or ester groups.

Steric Repulsion: Repulsive interactions, indicated by large positive values of sign(λ₂)ρ, would likely be observed between bulky groups such as the nitro group and the pyridine ring, influencing the molecule's preferred conformation.

A representative data table from a hypothetical RDG analysis is presented below, illustrating the type of information that would be obtained.

| Interaction Type | Involved Atoms | sign(λ₂)ρ (a.u.) |

| Steric Repulsion | Between nitro and pyridine ring | +0.05 to +0.07 |

| Weak H-bond | C-H (pyridine) ··· O (nitro) | -0.01 to -0.02 |

| Van der Waals | Between methyl and pyridine ring | -0.005 to -0.01 |

These interactions would be visualized as colored isosurfaces, with blue indicating strong attractive interactions, green for weak van der Waals forces, and red for repulsive steric clashes.

Potential Energy Surface (PES) Scanning

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding energy. uni-muenchen.deq-chem.comq-chem.com This allows for the identification of stable conformers (local minima), transition states (saddle points), and the energy barriers between them. uni-muenchen.deresearchgate.net

For this compound, PES scans would be particularly useful for studying the rotation around several key single bonds:

The C-C bond connecting the pyridine ring to the chiral center.

The C-C bond between the chiral center and the ester group.

The C-N bond of the nitro group.

By performing a "relaxed" PES scan, where all other geometric parameters are optimized at each step of the scan, one can map out the minimum energy pathway for conformational changes. q-chem.comq-chem.com The results of such a scan are typically plotted as energy versus the scanned coordinate.

A hypothetical PES scan for the rotation around the C-C bond connecting the pyridine ring to the central carbon might reveal the energy profile for different orientations of the ring relative to the rest of the molecule.

| Dihedral Angle (Pyridine-C-C-N) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 60° | 1.5 |

| 120° | 3.8 |

| 180° | 0.0 (Global Minimum) |

| 240° | 3.8 |

| 300° | 1.5 |

This data would indicate the most stable conformation and the energy required to rotate the pyridine ring, providing insight into the molecule's flexibility.

AIM (Atoms in Molecules) Charge Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the calculation of various atomic properties, including atomic charges, which offer a more detailed and physically meaningful picture of the charge distribution than simpler methods like Mulliken population analysis.

AIM charge analysis for this compound would quantify the electron distribution across the molecule. Key findings would include:

Nitrogen and Oxygen Atoms: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and ester groups are expected to carry significant negative charges due to their high electronegativity.

Carbonyl Carbon: The carbon atom of the ester's carbonyl group will be highly electron-deficient (positive charge) due to bonding with two electronegative oxygen atoms.

Pyridine Ring: The carbon and hydrogen atoms of the pyridine ring will have varying charges, reflecting the electron-withdrawing nature of the nitrogen atom.

A table of hypothetical AIM charges illustrates the expected results:

| Atom | AIM Charge (e) |

| N (Pyridine) | -1.15 |

| N (Nitro) | +0.95 |

| O (Nitro, avg.) | -0.70 |

| O (Carbonyl) | -1.20 |

| O (Ester) | -1.10 |

| C (Carbonyl) | +1.85 |

| C (Chiral) | +0.25 |

These charges are critical for understanding the molecule's electrostatic potential, reactivity, and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netnih.gov These predictions are invaluable for confirming molecular structures and assigning experimental spectra. The most common method involves calculating the magnetic shielding tensors for each nucleus using DFT, typically with the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the level of theory, basis set, and the inclusion of solvent effects.

A comparison of hypothetical calculated and experimental chemical shifts is shown below:

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| CH (Chiral) | 6.15 | 89.5 |

| CH₃ (Methyl) | 3.80 | 53.2 |

| C (Carbonyl) | - | 165.8 |

| C2 (Pyridine) | - | 150.1 |

| H3 (Pyridine) | 7.85 | - |

| C3 (Pyridine) | - | 125.4 |

Discrepancies between calculated and experimental values can often be rationalized by considering factors like conformational averaging, solvent effects, and intermolecular interactions that may not be fully captured by the computational model.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies like optical switching, frequency conversion, and data storage. Computational methods can predict the NLO properties of molecules, guiding the design of new materials. The key NLO properties are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which describe the molecule's response to a strong external electric field.

Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation. This compound has electron-donating (pyridine ring) and electron-withdrawing (nitro and ester groups) moieties, suggesting it may exhibit NLO behavior.

Calculations of NLO properties are typically performed using time-dependent DFT (TD-DFT) or other advanced quantum chemical methods. researchgate.netmdpi.com The calculations would yield values for the static and frequency-dependent hyperpolarizabilities.

A hypothetical summary of calculated NLO properties is provided:

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 4.5 | Debye |

| First Hyperpolarizability (β₀) | 15 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ₀) | 25 x 10⁻³⁶ | esu |

These theoretical values would help to classify the NLO response of this compound and assess its potential for use in NLO applications. The magnitude of β is particularly important for second-order NLO effects like second-harmonic generation.

Synthetic Applications and Utility As a Chemical Intermediate

Building Block for Diverse Heterocyclic Scaffolds

The reactivity of the nitroacetate (B1208598) moiety, in conjunction with the pyridinyl group, makes Methyl 2-nitro-2-(pyridin-2-yl)acetate an excellent precursor for the synthesis of various N-fused heterocyclic systems. Research has demonstrated that its close analog, methyl nitroacetate, participates in divergent annulation reactions with pyridin-2-yl substituted butenenitriles, leading to several distinct heterocyclic cores depending on the reaction conditions. nih.govacs.org This reactivity highlights the potential of this compound to serve as a key starting material for generating molecular diversity.

Under different catalytic or thermal conditions, this compound can be envisioned to participate in reaction cascades to form scaffolds such as:

Quinolizinones: These structures can be formed through an intramolecular condensation pathway. For instance, the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate can yield 2-aroyl-4-oxo-4H-quinolizine-1-carbonitriles. nih.govacs.org

Isoxazoles: By altering reaction conditions to favor a different cyclization pathway, highly substituted isoxazoles, such as Methyl 4-aroyl-5-(pyridin-2-yl)isoxazole-3-carboxylates, can be synthesized from the same precursors. nih.govrsc.org This transformation typically involves the reaction of a primary nitro compound with an appropriate partner to form the isoxazole (B147169) ring. rsc.orgnih.gov

Indolizines: A third distinct reaction pathway allows for the construction of the indolizine (B1195054) skeleton, a core structure in many alkaloids. rsc.org The reaction can be directed to produce functionalized indolizines like Methyl 1-cyano-2-aroylindolizine-3-carboxylates. nih.govacs.org

The ability to selectively produce one of three different heterocyclic cores from similar starting materials by modifying reaction conditions underscores the utility of the nitroacetate pyridinyl scaffold as a versatile building block. nih.gov

Table 1: Heterocyclic Scaffolds Synthesized from Pyridin-2-yl Precursors and Methyl Nitroacetate

| Heterocyclic Scaffold | General Structure | Key Reactants | Reference |

|---|---|---|---|

| 2-Acyl-4H-quinolizin-4-one | 2-Aroyl-4-oxo-4H-quinolizine-1-carbonitrile | (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, Methyl nitroacetate | nih.govacs.org |

| Isoxazole | Methyl 4-aroyl-5-(pyridin-2-yl)isoxazole-3-carboxylate | (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, Methyl nitroacetate | nih.gov |

| Indolizine | Methyl 1-cyano-2-aroylindolizine-3-carboxylate | (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, Methyl nitroacetate | nih.govacs.org |

Precursor for Pyridine-Containing Pharmaceuticals and Agrochemicals

The pyridine (B92270) ring is a privileged structural motif found in a vast number of pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties. mdpi.com Compounds containing this heterocycle are used in a wide range of applications.

This compound serves as an excellent precursor for molecules in these classes due to its combination of functional groups, which can be readily transformed into other desired moieties.

The Nitro Group: This group is a versatile synthetic handle. Its most significant transformation is its reduction to a primary amine. wikipedia.org This conversion is a cornerstone of synthetic chemistry, providing access to amides, sulfonamides, and other nitrogen-containing groups that are prevalent in bioactive compounds. The reduction of nitropyridines is a key strategy for accessing aminopyridines, which are themselves critical intermediates. mdpi.com

The Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol, providing another point for molecular elaboration.

The strategic placement of these three functional groups—pyridine, nitro, and ester—in one molecule allows for a modular approach to the synthesis of complex pyridine-containing target molecules for the pharmaceutical and agrochemical industries. mdpi.comresearchgate.net

Intermediate in the Synthesis of Amino Acid Analogues

Unnatural α-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance stability or modulate biological activity. nih.gov Nitroacetate esters are well-established as glycine (B1666218) templates in the synthesis of α-amino esters. researchgate.netnih.gov

This compound is structurally primed to serve as an intermediate in the synthesis of pyridine-containing amino acid analogues. The synthetic pathway generally involves two key steps:

C-C Bond Formation: The activated α-carbon can be alkylated or used as a nucleophile in conjugate additions to introduce a side chain (R group).

Reduction of the Nitro Group: The α-nitro group is then reduced to an α-amino group, completing the synthesis of the amino acid backbone. nih.gov Common reagents for this transformation include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or reducing agents like zinc in acidic media. wikipedia.orgnih.gov

This methodology allows for the preparation of novel α-amino acids bearing a pyridin-2-yl group directly on the α-carbon, a structural motif that can influence the biological properties of resulting peptides or small molecule drugs.

Application in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound is a valuable reagent for both types of transformations.

Carbon-Carbon Bond Formation: The methine proton of a precursor like methyl 2-(pyridin-2-yl)acetate is acidic and can be removed by a base to form a stabilized carbanion. The presence of an additional electron-withdrawing nitro group in this compound would further acidify this position, facilitating the formation of a nucleophilic carbon species. This nucleophile can participate in a variety of C-C bond-forming reactions, including:

Michael Additions: As demonstrated in the synthesis of various heterocyclic systems, the nitroacetate moiety can act as a Michael donor, adding to α,β-unsaturated systems. nih.gov This is a powerful method for constructing new C-C bonds.

Alkylations: The stabilized carbanion can be alkylated with various electrophiles, such as alkyl halides, to introduce diverse substituents at the α-position. nih.gov

Carbon-Heteroatom Bond Formation: The primary utility of this compound in C-X bond formation lies in the transformation of the nitro group.

C-N Bond Formation: The most direct application is the reduction of the nitro group to a primary amine (a C-NH2 bond). wikipedia.org This is a robust and widely used transformation that installs a key heteroatom functionality. This new amino group can then be used to form further C-N bonds through reactions like amidation or reductive amination. The synthesis of complex heterocycles often involves cascade reactions where an initial C-C bond formation is followed by an intramolecular cyclization that forms a C-N bond. nih.gov

Role in Complex Molecule Synthesis via Cascade and Multicomponent Reactions

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving step economy.

This compound is an ideal substrate for such processes due to its multiple reactive sites. As detailed in Section 6.1, the reaction between a pyridin-2-yl substituted Michael acceptor and methyl nitroacetate is a prime example of a reaction cascade with divergent pathways. nih.gov By simply changing the reaction conditions (e.g., solvent, base, temperature), the reaction cascade can be steered towards different outcomes, yielding structurally distinct and complex heterocyclic products like quinolizinones, isoxazoles, or indolizines from the same set of starting materials. nih.govacs.org

This controlled divergence is a hallmark of sophisticated cascade reaction design. The initial Michael addition (a C-C bond-forming step) generates an intermediate that can undergo different subsequent intramolecular cyclization and condensation/elimination steps. The pyridine nitrogen, the nitro group, and the ester carbonyl can all participate in these subsequent steps, leading to the observed product diversity. This demonstrates the compound's significant potential as a key intermediate in the rapid assembly of complex molecular libraries.

Q & A

Q. How is this compound utilized as a precursor to α-amino acids or nitromethane derivatives?

- Methodology : Reduction of the nitro group (e.g., H₂/Pd-C) yields α-amino esters, which are intermediates in peptidomimetic synthesis. Alternatively, base-induced elimination generates nitromethane analogs for bioactive molecule libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.